molecular formula C14H24ClNO2 B14567722 Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride CAS No. 61346-96-1

Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride

Cat. No.: B14567722
CAS No.: 61346-96-1
M. Wt: 273.80 g/mol
InChI Key: ZHSAPJHBRMWUDY-UHFFFAOYSA-N
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Description

Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride is a chemical compound with the molecular formula C14H23NO2·HCl It is known for its unique structure, which includes a cyclohexylamino group attached to a hexa-2,4-dienoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride typically involves the reaction of 2,4-hexadienoic acid with cyclohexylamine, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The final product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino ketones, while reduction can produce cyclohexylamino alcohols .

Scientific Research Applications

Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride involves its interaction with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride is unique due to its combined structural features, which confer specific reactivity and potential biological activity. Its dual functional groups (cyclohexylamino and ester) allow for diverse chemical transformations and interactions .

Properties

CAS No.

61346-96-1

Molecular Formula

C14H24ClNO2

Molecular Weight

273.80 g/mol

IUPAC Name

ethyl 6-(cyclohexylamino)hexa-2,4-dienoate;hydrochloride

InChI

InChI=1S/C14H23NO2.ClH/c1-2-17-14(16)11-7-4-8-12-15-13-9-5-3-6-10-13;/h4,7-8,11,13,15H,2-3,5-6,9-10,12H2,1H3;1H

InChI Key

ZHSAPJHBRMWUDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CCNC1CCCCC1.Cl

Origin of Product

United States

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